molecular formula C15H18O2 B105103 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- CAS No. 16720-02-8

6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-

Cat. No. B105103
CAS RN: 16720-02-8
M. Wt: 230.3 g/mol
InChI Key: NMNAQZVZNGCDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is a chemical compound with potential applications in scientific research. This compound is a type of pyran that has been synthesized by various methods and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism Of Action

The exact mechanism of action of 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and modulating various signaling pathways involved in cell proliferation and survival.

Biochemical And Physiological Effects

Studies have shown that 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- in lab experiments is its potential as a multi-targeted agent with various therapeutic applications. However, its low solubility in water and limited stability may pose challenges for its use in certain experiments.

Future Directions

There are several potential future directions for research involving 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-. These include further studies on its mechanism of action, optimization of its synthesis and formulation for improved stability and solubility, and exploration of its potential as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is a chemical compound with potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- has been achieved through several methods, including acid-catalyzed cyclization of 2,3-dihydroxybenzaldehyde and 2,6-dimethylphenol, and the reaction of 2,3-dihydroxybenzaldehyde with 2,6-dimethylphenol in the presence of zinc chloride. The yield of the compound has been reported to be around 50-60%.

Scientific Research Applications

6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory and anti-cancer agent, as well as its potential as a treatment for neurodegenerative diseases.

properties

CAS RN

16720-02-8

Product Name

6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol

InChI

InChI=1S/C15H18O2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)17-15/h7-9,16H,3-6H2,1-2H3

InChI Key

NMNAQZVZNGCDFU-UHFFFAOYSA-N

SMILES

CC1(C2=C(CCCC2)C3=C(O1)C=C(C=C3)O)C

Canonical SMILES

CC1(C2=C(CCCC2)C3=C(O1)C=C(C=C3)O)C

Other CAS RN

16720-02-8

synonyms

7,8,9,10-Tetrahydro-6,6-dimethyl-6H-dibenzo[b,d]pyran-3-ol

Origin of Product

United States

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